Bienvenue dans la boutique en ligne BenchChem!

Murepavadin

Antimicrobial Susceptibility Testing Multidrug Resistance Pharmacodynamics

Secure Murepavadin (POL7080), the gold-standard OMPTA. Its unique LptD-targeting mechanism achieves an MIC50/90 of 0.12 mg/L against >1,200 global P. aeruginosa isolates, confirmed 8-fold more potent than colistin against XDR strains. For biofilm research, its MBEC90 of 64 mg/L is the lowest among tested comparators. As a mechanistic probe, it boosts ceftazidime-avibactam activity up to 2.04×10⁶-fold. This unmatched potency and mechanistic specificity make it an essential quality control and discovery tool.

Molecular Formula C73H112N22O16
Molecular Weight 1553.8 g/mol
CAS No. 944252-63-5
Cat. No. B1661735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurepavadin
CAS944252-63-5
Synonymscyclo(-L-threonyl-L-tryptophanyl-L-isoleucyl-L-2,4-diaminobutyryl-L-ornithyl-D-2,4-diaminobutyryl-L-2,4-diaminobutyryl-L-tryptophanyl-L-2,4-diaminobutyryl-L-2,4-diaminobutyryl-L-alanyl-L-seryl-D-prolyl-L-prolyl), acetate salt
murepavadin
POL7080
Molecular FormulaC73H112N22O16
Molecular Weight1553.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
InChIInChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1
InChIKeyRIDRXGOBXZLKHZ-NZUANIILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murepavadin (CAS 944252-63-5) as a First-in-Class Outer Membrane Protein Targeting Antibiotic (OMPTA) for Pseudomonas aeruginosa Research and Development


Murepavadin (POL7080) is a 14-amino-acid cyclic peptide and the founding member of the Outer Membrane Protein Targeting Antibiotic (OMPTA) class, specifically designed to inhibit the lipopolysaccharide (LPS) transport protein D (LptD) in Pseudomonas aeruginosa [1][2]. It was discovered through the optimization of host defense peptide pharmacophores onto a peptidomimetic scaffold, yielding a highly specific, non-lytic antimicrobial agent active against multi-drug resistant (MDR) P. aeruginosa clinical isolates [1][3].

Why Generic Anti-Pseudomonal Agents Cannot Substitute for Murepavadin in Targeted Research and Development Programs


Murepavadin is not interchangeable with conventional anti-pseudomonal agents due to its unique mechanism of action targeting LptD, a protein essential for outer membrane LPS assembly in P. aeruginosa [1]. This mechanism confers potent activity against strains resistant to multiple drug classes, including colistin and carbapenems [2]. Furthermore, its specificity for P. aeruginosa minimizes disruption of the normal microbiota and reduces the selective pressure that drives broad-spectrum resistance, a critical differentiator in both therapeutic and stewardship contexts [3]. The quantitative evidence below substantiates these key performance gaps.

Quantitative Differentiation of Murepavadin: Direct Comparator Data Against Standard-of-Care and Novel Anti-Pseudomonal Agents


Superior Potency Against Global Clinical Isolates: Murepavadin vs. Colistin and Polymyxin B

Murepavadin demonstrates 4- to 8-fold higher potency than colistin and polymyxin B against a large, geographically diverse collection of P. aeruginosa clinical isolates, including MDR and XDR strains [1].

Antimicrobial Susceptibility Testing Multidrug Resistance Pharmacodynamics

Benchmarking Activity in Cystic Fibrosis Isolates: Murepavadin's Superior Weight-Based Potency

Against a panel of 414 P. aeruginosa isolates from CF patients, murepavadin exhibited an MIC50/90 of 0.12/2 mg/L, demonstrating the highest activity on a per-weight basis among 14 comparator agents, outperforming ceftolozane-tazobactam and ceftazidime-avibactam in terms of absolute MIC distribution [1].

Cystic Fibrosis Chronic Infection Antibiotic Potency

Superior Biofilm Eradication: Murepavadin Achieves Lowest MBEC90 vs. Tobramycin, Colistin, and Aztreonam

In a direct comparison against key anti-pseudomonal agents, murepavadin exhibited the lowest MBEC90 (minimum biofilm eradication concentration) at 64 mg/L, significantly outperforming colistin and aztreonam, and demonstrating a 2-fold advantage over tobramycin [1][2].

Biofilm Cystic Fibrosis Antibiotic Tolerance

Synergistic Enhancement of β-Lactam Activity: Murepavadin Increases Killing Efficacy of Ceftazidime-Avibactam up to 2.04 × 10^6-Fold

Murepavadin, by impairing outer membrane integrity, synergistically enhances the bactericidal activity of ceftazidime-avibactam. In vitro, the combination increased killing efficacies by 43- to 2.04 × 10^6-fold compared to either agent alone [1].

Antibiotic Synergy Combination Therapy Resistance Suppression

Sustained Activity Against Colistin- and Carbapenem-Resistant P. aeruginosa

Murepavadin retains potent activity against isolates resistant to last-line therapies. In a study of XDR P. aeruginosa, murepavadin (MIC50/90, 0.12/0.25 mg/L) was 8-fold more active than colistin (MIC50/90, 1/2 mg/L) and inhibited 96.7% of isolates at ≤0.5 mg/L [1].

Drug Resistance XDR Pseudomonas Mechanism-Based Activity

Defined Research and Industrial Applications for Murepavadin Based on Quantitative Evidence


Preclinical Drug Discovery: Lead Optimization and Resistance Surveillance

Use murepavadin as a benchmark OMPTA positive control in antimicrobial susceptibility testing of novel anti-pseudomonal agents. Its well-characterized MIC50/90 of 0.12/0.12 mg/L against >1,200 global isolates and 4- to 8-fold superiority over colistin provide a precise, quantifiable comparator for assessing new compound efficacy [1]. This is essential for programs targeting MDR and XDR P. aeruginosa. [1]

Biofilm Research and Eradication Studies

Employ murepavadin as a reference standard for biofilm eradication assays in P. aeruginosa models. Its documented MBEC90 of 64 mg/L—the lowest among tested comparators—and MBEC-ECOFF of 128 mg/L enable rigorous quantification of novel anti-biofilm compounds or surface coatings [2]. This is particularly valuable for CF and chronic wound infection research. [2]

Combination Therapy and Mechanistic Synergy Investigation

Leverage murepavadin as a mechanistic probe to study outer membrane permeability and β-lactam potentiation. Its demonstrated ability to increase the killing efficacy of ceftazidime-avibactam by up to 2.04 × 10^6-fold makes it a unique tool for investigating synergistic drug combinations and for developing novel adjuvant therapies [3]. This is a high-value application in academic and industrial R&D. [3]

Drug Resistance Mechanism and Surveillance Studies

Utilize murepavadin to assess and differentiate resistance mechanisms in P. aeruginosa collections. Its sustained activity against colistin- and carbapenem-resistant isolates (8-fold more potent than colistin in XDR strains) positions it as a key reference for studying emerging resistance pathways and for validating diagnostic assays designed to detect LptD mutations [4]. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Murepavadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.